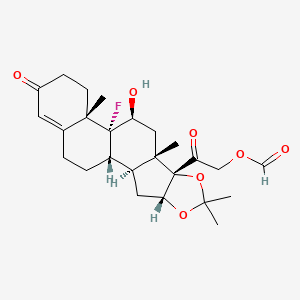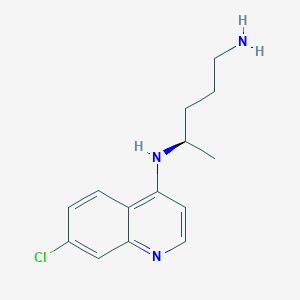![molecular formula C18H25ClN2O5S B13437740 5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride, also known as Desethyltamsulosin Hydrochloride, is a chemical compound that is structurally related to Tamsulosin. Tamsulosin is commonly used as a medication to treat benign prostatic hyperplasia (BPH). Desethyltamsulosin Hydrochloride is a derivative that may have similar or distinct pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desethyltamsulosin Hydrochloride typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride.
Introduction of the hydroxyphenoxyethyl group: This step may involve etherification reactions.
Formation of the final product: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for Desethyltamsulosin Hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Desethyltamsulosin Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone, while reduction might produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications similar to Tamsulosin, such as treating BPH.
Industry: As a chemical intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Desethyltamsulosin Hydrochloride would likely involve binding to alpha-1 adrenergic receptors, similar to Tamsulosin. This binding inhibits the receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow in patients with BPH.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: The parent compound, used to treat BPH.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for BPH.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness
Desethyltamsulosin Hydrochloride may have unique pharmacokinetic or pharmacodynamic properties compared to its parent compound and other similar drugs. These differences could affect its efficacy, side effects, and overall therapeutic profile.
Eigenschaften
Molekularformel |
C18H25ClN2O5S |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23;/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23);1H/t13-;/m1./s1 |
InChI-Schlüssel |
LATCUAHVIHWTMG-BTQNPOSSSA-N |
Isomerische SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)








![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)


